molecular formula C9H11BO5 B1457786 (4-Formyl-3,5-dimethoxyphenyl)boronic acid CAS No. 2001080-85-7

(4-Formyl-3,5-dimethoxyphenyl)boronic acid

Cat. No. B1457786
M. Wt: 209.99 g/mol
InChI Key: AMCMBLFQAZPIPI-UHFFFAOYSA-N
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Description

“(4-Formyl-3,5-dimethoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 2001080-85-7 . It has a molecular weight of 209.99 . .


Synthesis Analysis

The compound is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11BO5/c1-14-8-3-6 (10 (12)13)4-9 (15-2)7 (8)5-11/h3-5,12-13H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The compound is a useful reagent for palladium-catalyzed coupling reactions . It also plays a role in the preparation of benzopyranone derivatives as positive GABAA receptor modulators .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

Synthetic Intermediate for Solid-Phase Synthesis

4-Formyl-3,5-dimethoxyphenol, a derivative of (4-Formyl-3,5-dimethoxyphenyl)boronic acid, is a critical intermediate used in the synthesis of the BAL family of acid-labile linkers and resins. These linkers and resins have demonstrated their utility in the solid-phase synthesis of peptides and non-peptides. The synthesis process is scalable and does not require complex purification methods, making it a convenient choice for the preparation of diverse synthetic compounds (Jin et al., 2001).

Electrooxidation and Analytical Determination

The compound has been used in analytical chemistry, specifically in the electrooxidation process and the analytical determination of substances such as dimethomorph in agricultural samples. The methodologies developed using (4-Formyl-3,5-dimethoxyphenyl)boronic acid allow for the sensitive and accurate quantification of such substances, thereby playing a critical role in quality control in agriculture (F. W. Lucas et al., 2013).

Comparative Studies in Reductive Amination

In the realm of organic chemistry, this compound has been used to compare the efficacy of different linkers in the solid-phase synthesis process. The insights gained from these comparative studies contribute to optimizing synthetic strategies for a broad range of primary amines, which are crucial intermediates in numerous chemical synthesis processes (C. Bui et al., 2004).

Supramolecular Chemistry

The boronic acid variant of this compound is of significant interest in materials science and supramolecular chemistry, primarily due to its dynamic covalent reactivity. It has shown promise in forming H-bonded complexes with potential applications in catalysis and the development of functional materials (Irene Georgiou et al., 2017).

Glucose Responsive Systems

In the biomedical field, boronic acids, including this compound, have been explored for their potential in glucose-sensing and responsive systems. Such systems are crucial in developing advanced therapeutic solutions for diseases like diabetes, where regulated insulin delivery is essential (N. Siddiqui et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

(4-formyl-3,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMBLFQAZPIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-3,5-dimethoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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